Z-Val-ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide compound consisting of the amino acids valine and alanine. It is primarily used in peptide synthesis and has applications in various fields including biochemistry, medicine, and industrial processes. The compound is classified under peptides and amino acid derivatives, which are crucial in the study of protein interactions and drug development.
Z-Val-ala-OH falls under the classification of:
The synthesis of Z-Val-ala-OH typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
Z-Val-ala-OH has a specific molecular structure characterized by its two amino acid components:
The molecular formula for Z-Val-ala-OH is , with a molecular weight of approximately 241.23 g/mol. The structure features a carbobenzoxy group that enhances its stability and solubility in organic solvents.
Z-Val-ala-OH can participate in various chemical reactions typical of peptides:
Z-Val-ala-OH interacts with enzymes and other biomolecules, influencing various biochemical pathways. Its mechanism involves binding to active sites on enzymes, which can lead to inhibition or activation processes.
The compound has been shown to inhibit caspases, enzymes involved in apoptosis, thereby affecting cell survival and proliferation. This interaction is critical for understanding its potential therapeutic applications in treating diseases related to apoptosis dysregulation.
Studies have indicated that Z-Val-ala-OH maintains activity over extended periods when stored at low temperatures, highlighting its utility in laboratory settings .
Z-Val-ala-OH is utilized across various scientific domains:
Z-Val-Ala-OH (N-(Benzyloxycarbonyl)-L-valyl-L-alanine; CAS 24787-89-1) is synthesized via two primary methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). Solution-phase synthesis remains prevalent for small-scale production due to its operational simplicity and cost-effectiveness. A representative protocol involves coupling N-protected valine (Z-Val-OH) with alanine carboxylate using carbodiimide activators (e.g., DCC) in anhydrous solvents like dichloromethane (DCM), achieving yields of 70–85% after crystallization [3] [7]. The reaction proceeds under inert conditions to prevent racemization, with reaction kinetics monitored by TLC or HPLC.
In contrast, solid-phase synthesis employs resins (e.g., Wang resin) where alanine is anchored via its C-terminus. Z-Val is then coupled using HOBt/DIC activation, followed by cleavage with TFA/DCM mixtures. While SPPS facilitates automation and reduces purification steps, it faces limitations in scaling and resin loading efficiency (>0.8 mmol/g optimal) [3]. Both methods require stringent control of reaction parameters:
Table 1: Comparative Synthesis Methodologies for Z-Val-Ala-OH
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 70–85% | 60–75% |
Reaction Time | 8–12 hours | 3–5 hours per step |
Purification | Crystallization (MeOH/H₂O) | TFA Cleavage & HPLC |
Scale Feasibility | Multi-gram | Milligram to gram |
Racemization Risk | Moderate (controlled by temperature) | Low (steric hindrance on resin) |
The benzyloxycarbonyl (Z) group serves as a temporary α-amino protector for valine, selected for its orthogonality to the alanine carboxylate and stability under neutral conditions. Installation uses Z-Cl (benzyl chloroformate) in biphasic systems (dioxane/NaOH), with yields exceeding 90% [8]. Critical to this strategy is the Z group’s cleavage via hydrogenolysis (H₂/Pd-C) or acidolysis (HBr/acetic acid), which avoids nucleophilic attack on the peptide backbone [5] [8].
The C-terminal carboxylic acid of alanine remains unprotected during coupling, necessitating precise pH control during deprotonation to avoid esterification. Post-coupling, the Z group is selectively removed without disrupting the dipeptide bond. For complex sequences, acid-labile variants (e.g., p-methoxy-Z) enhance deprotection specificity under milder conditions [5] [8].
Challenges and Solutions:
Z-Val-Ala-OH’s conformational stability is governed by rotameric equilibria and intramolecular H-bonding, which influence aggregation during synthesis. Computational workflows integrate FoldX for energy predictions (ΔΔG folding) and CamSol for solubility profiling to identify mutation-sensitive regions [4] [9]. Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) reveal that the Z group’s benzyl ring stabilizes the gauche conformation of Val’s side chain, reducing solvent-exposed hydrophobic surface area by 15% compared to unprotected analogs [9].
Key Computational Findings:
Table 2: Computational Stability Metrics for Z-Val-Ala-OH
Parameter | Value/Method | Biological Implication |
---|---|---|
ΔΔG Folding (FoldX) | −2.8 kcal/mol | High in-solution stability |
Solubility Score (CamSol) | 0.62 (scale: −1 to +1) | Moderate aggregation resistance |
Dominant Conformer | gauche (75% occupancy) | Minimized steric clash |
H-bond Network | Z-carbonyl⋯H₂O⋯Ala-COOH | Enhanced aqueous stability |
These insights enable in silico screening of synthesis conditions (e.g., solvent polarity, temperature) to favor conformers with optimal developability [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7